molecular formula C12H14N2O B12813498 Tetrahydroharmol CAS No. 17952-75-9

Tetrahydroharmol

Cat. No.: B12813498
CAS No.: 17952-75-9
M. Wt: 202.25 g/mol
InChI Key: AZTMWIPCEFFOJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydroharmol typically involves the reduction of harmaline. Harmaline can be reduced using catalytic hydrogenation or chemical reduction methods. One common method involves the use of sodium borohydride (NaBH4) in methanol, which selectively reduces the double bond in harmaline to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Tetrahydroharmol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form harmol.

    Reduction: As mentioned, harmaline can be reduced to form this compound.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) in methanol is commonly used.

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Harmol is a major product.

    Reduction: this compound is the product of harmaline reduction.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Tetrahydroharmol has several scientific research applications:

    Chemistry: It is used as a model compound in studies of beta-carboline alkaloids.

    Biology: It is studied for its effects on monoamine oxidase A and its potential neuroprotective properties.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It may be used in the synthesis of other bioactive compounds.

Mechanism of Action

Tetrahydroharmol acts as a reversible inhibitor of monoamine oxidase A. This enzyme is responsible for the breakdown of monoamines, including neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Harmine
  • Harmaline
  • Harmalol

Comparison

Tetrahydroharmol is unique among these compounds due to its specific inhibitory action on monoamine oxidase A and its distinct chemical structure. While harmine and harmaline also inhibit monoamine oxidase A, this compound’s reversible inhibition and specific binding properties make it a valuable compound for research .

Properties

CAS No.

17952-75-9

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-7-ol

InChI

InChI=1S/C12H14N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6-7,13-15H,4-5H2,1H3

InChI Key

AZTMWIPCEFFOJD-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)O

melting_point

254 - 255 °C

physical_description

Solid

Origin of Product

United States

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